Cas no 94444-96-9 (5-Methoxy-1H-indazole)

5-Methoxy-1H-indazole structure
5-Methoxy-1H-indazole structure
Product Name:5-Methoxy-1H-indazole
Número CAS:94444-96-9
MF:C8H8N2O
Megavatios:148.16192150116
MDL:MFCD07781657
CID:61724
PubChem ID:13346860
Update Time:2025-11-02

5-Methoxy-1H-indazole Propiedades químicas y físicas

Nombre e identificación

    • 5-Methoxy-1H-indazole
    • : 5-METHOXY-1H-INDAZOLE
    • 1H-INDAZOLE,5-METHOXY-
    • 5-Methoxy (1H)indazole
    • 5-Methoxyindazole
    • 1H-Indazole, 5-methoxy-
    • 2H-Indazole, 5-methoxy-
    • 5-methoxy-indazole
    • PubChem11084
    • GZWWDKIVVTXLFL-UHFFFAOYSA-N
    • BCP27396
    • FCH857343
    • BDBM50099402
    • VI20055
    • PB32539
    • TRA0083056
    • OR110371
    • SY020404
    • BL004020
    • A
    • 5-Methoxy-1H-indazole (ACI)
    • 5-methoxy-1~{H}-indazole
    • MFCD07781657
    • SVT
    • J-517661
    • AKOS005146475
    • 94444-96-9
    • CS-D0861
    • SCHEMBL1141784
    • SS-6019
    • SCHEMBL18003378
    • CHEMBL15739
    • AC-29479
    • DTXSID20537722
    • DB-007066
    • MDL: MFCD07781657
    • Renchi: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
    • Clave inchi: GZWWDKIVVTXLFL-UHFFFAOYSA-N
    • Sonrisas: N1NC2C(=CC(=CC=2)OC)C=1

Atributos calculados

  • Calidad precisa: 148.06400
  • Masa isotópica única: 148.063662883g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 140
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.2
  • Superficie del Polo topológico: 37.9
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Denso: 1.244
  • Punto de ebullición: 312.5℃ at 760 mmHg
  • Punto de inflamación: 312.497 °C at 760 mmHg
  • índice de refracción: 1.647
  • PSA: 37.91000
  • Logp: 1.57150

5-Methoxy-1H-indazole Información de Seguridad

5-Methoxy-1H-indazole Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Methoxy-1H-indazole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine ,  Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ;  24 h
Referencia
Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst
Hunter, Cameron J.; Boyd, Michael J. ; May, Gregory D.; Fimognari, Robert, Journal of Organic Chemistry, 2020, 85(13), 8732-8739

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Methanol ;  3 h, rt
Referencia
Preparation of indazole and application of said indazole in synthesis of medicine
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water
1.2 Reagents: Triethylamine
Referencia
Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonists
Vasudevan, Anil; Souers, Andrew J.; Freeman, Jennifer C.; Verzal, Mary K.; Gao, Ju; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  1 h, -5 °C
1.4 Reagents: Water ;  10 min, 0 °C
1.5 Solvents: Toluene ;  1.5 h, rt → 80 °C
Referencia
Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
Referencia
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine
Lukin, Kirill; Hsu, Margaret C.; Fernando, Dilinie; Leanna, M. Robert, Journal of Organic Chemistry, 2006, 71(21), 8166-8172

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Methanol ;  3 h, rt
1.2 Solvents: Water ;  rt
Referencia
Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles
Tang, Meng; Kong, Yuanfang; Chu, Bingjie; Feng, Dan, Advanced Synthesis & Catalysis, 2016, 358(6), 926-939

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  rt; 3 h, rt
Referencia
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; Hallaq, Hasan Y.; Clarkson, Guy; Thompson, Andrew J.; Silvestri, Linda; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  2 h, rt
Referencia
Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylate
Crestey, Francois; Collot, Valerie; Stiebing, Silvia; Rault, Sylvain, Synthesis, 2006, (20), 3506-3514

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  10 min, 80 °C
1.2 Reagents: Benzophenone hydrazone ;  16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 100 °C
Referencia
A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenones
Dubost, Emmanuelle; Stiebing, Silvia; Ferrary, Thibault; Cailly, Thomas; Fabis, Frederic; et al, Tetrahedron, 2014, 70(44), 8413-8418

Métodos de producción 10

Condiciones de reacción
Referencia
Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSO
Dell'erba, Carlo; Novi, Marino; Petrillo, Giovanni; Tavani, Cinzia, Phosphorus, 1993, 74(1-4), 409-10

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  18-Crown-6 Solvents: Chloroform
Referencia
Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines
Arnautu, Anca; Collot, Valerie; Ros, Javier Calvo; Alayrac, Carole; Witulski, Bernhard; et al, Tetrahedron Letters, 2002, 43(15), 2695-2697

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethylformamide ;  5 h, 120 °C
Referencia
A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substrates
Rekowski, Szymon P.; Kroener, Bettina K.; Kathuria, Deepika; Wani, Aabid A.; Chourasiya, Sumit S.; et al, Tetrahedron, 2021, 91,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  overnight, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referencia
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Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ;  3 h, reflux
Referencia
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Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Hydrochloric acid ,  Ammonium tetrafluoroborate Solvents: Water ;  0 °C → rt
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Referencia
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Métodos de producción 16

Condiciones de reacción
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Referencia
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Métodos de producción 17

Condiciones de reacción
Referencia
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5-Methoxy-1H-indazole Raw materials

5-Methoxy-1H-indazole Preparation Products

5-Methoxy-1H-indazole Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:94444-96-9)5-Methoxy-1H-indazole
Número de pedido:A15924
Estado del inventario:in Stock
Cantidad:25.0g/50.0g/100.0g/250.0g
Pureza:99%
Información sobre precios actualizada por última vez:Monday, 2 September 2024 16:00
Precio ($):183.0/310.0/527.0/1055.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94444-96-9)5-Methoxy-1H-indazole
A15924
Pureza:99%/99%/99%/99%
Cantidad:25.0g/50.0g/100.0g/250.0g
Precio ($):183.0/310.0/527.0/1055.0